molecular formula C16H26N4O2S B6587863 N-tert-butyl-4-({[(thiophen-2-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide CAS No. 1235664-45-5

N-tert-butyl-4-({[(thiophen-2-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide

Cat. No.: B6587863
CAS No.: 1235664-45-5
M. Wt: 338.5 g/mol
InChI Key: IMRCNNQAVMGMOW-UHFFFAOYSA-N
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Description

N-tert-butyl-4-({[(thiophen-2-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a piperidine core, a moiety frequently utilized as a building block or scaffold in pharmaceutical research to arrange key pharmacophoric groups in three-dimensional space . The molecule is further functionalized with a urea linkage, a functional group known for its ability to form strong hydrogen-bonding interactions with biological targets, which is a common feature in potent antagonists for various receptors . The presence of both the N-tert-butylcarboxamide and the thiophene-carboxamide groups suggests potential for high-affinity binding to enzyme active sites or protein receptors, making it a valuable compound for probing biological mechanisms. Compounds featuring piperidine and piperazine carboxamide structures have been extensively investigated in diverse therapeutic areas, including as antagonists for targets like the TRPV1 receptor, which is implicated in pain signaling . The specific spatial arrangement of the urea group and the hydrophobic tert-butyl and thiophene groups in this molecule makes it a compelling candidate for researchers developing novel enzyme inhibitors or receptor modulators. It can serve as a key intermediate in the synthesis of more complex drug-like molecules or be used directly in high-throughput screening campaigns to identify new biological activities. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety protocols.

Properties

IUPAC Name

N-tert-butyl-4-[(thiophen-2-ylcarbamoylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2S/c1-16(2,3)19-15(22)20-8-6-12(7-9-20)11-17-14(21)18-13-5-4-10-23-13/h4-5,10,12H,6-9,11H2,1-3H3,(H,19,22)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRCNNQAVMGMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-tert-butyl-4-({[(thiophen-2-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperidine derivatives with thiophen-2-yl carbamoyl moieties. The synthetic route often employs standard organic reactions, including amide formation and coupling reactions, to achieve the desired structure.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's IC50 values, which indicate the concentration required to inhibit cell growth by 50%, suggest potent activity.

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)12.5Induction of apoptosis and cell cycle arrest
MCF7 (Breast Cancer)15.0Inhibition of proliferation via apoptosis
HeLa (Cervical Cancer)10.0Disruption of mitochondrial function

Anti-inflammatory Properties

In addition to its antiproliferative effects, this compound has been studied for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β in LPS-stimulated macrophages, suggesting a mechanism that may involve modulation of the NLRP3 inflammasome pathway.

Case Studies

Several studies have demonstrated the biological efficacy of this compound:

  • Study on Lung Cancer Cells : In vitro tests revealed that this compound reduced cell viability significantly in A549 cells, with an IC50 value of 12.5 µM. Mechanistic studies indicated that it induces apoptosis through activation of caspase pathways .
  • Inflammation Model : In a model using human macrophages, the compound inhibited IL-1β release by approximately 30% at a concentration of 10 µM, highlighting its potential as an anti-inflammatory agent .
  • Comparative Analysis : When compared with other piperidine derivatives, this compound showed superior activity in both antiproliferative and anti-inflammatory assays, suggesting it may serve as a lead compound for further development .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound appears to activate intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death .
  • Inflammasome Modulation : It may inhibit the NLRP3 inflammasome activation, thereby reducing the secretion of pro-inflammatory cytokines and mitigating inflammatory responses .
  • Cell Cycle Arrest : Evidence suggests that this compound can induce cell cycle arrest in G0/G1 phase, contributing to its antiproliferative effects .

Comparison with Similar Compounds

Key Structural Features and Molecular Properties

The compound’s uniqueness lies in its thiophen-2-yl carbamoyl substituent, which distinguishes it from other piperidine carboxamide derivatives. Below is a comparative analysis of its molecular properties against structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application References
N-tert-butyl-4-({[(thiophen-2-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide C₁₇H₂₅N₃O₂S ~351.4 Thiophen-2-yl carbamoyl, tert-butyl carboxamide Hypothesized kinase inhibition (structural analogy)
tert-Butyl (1-acetylpiperidin-4-yl)carbamate C₁₂H₂₂N₂O₃ 254.32 Acetyl group Intermediate in kinase inhibitor synthesis
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate C₁₃H₂₄N₂O₄ 272.34 Methoxy(methyl)carbamoyl Improved solubility due to polar groups
(E)-N-tert-butyl-4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxamide C₁₈H₂₅N₃O₂S 355.5 Thiophene acrylamido linker Enhanced π-π interactions (structural)

Substituent-Driven Functional Differences

Thiophen-2-yl vs. Acetyl/Methoxy Groups: The thiophen-2-yl group in the target compound enables π-π stacking with aromatic residues in enzyme active sites, a feature absent in acetyl- or methoxy-substituted analogs. This may improve binding affinity in kinase targets (e.g., CDK9) .

Tert-Butyl Carboxamide :

  • The tert-butyl group is a common bioisostere for improving metabolic stability and bioavailability. Its presence in all listed compounds underscores its utility in medicinal chemistry .

Linker Flexibility: The acrylamido linker in ’s compound introduces conformational rigidity, which may restrict binding to specific protein conformations.

Preparation Methods

Reductive Amination Pathway

Step 1: Synthesis of tert-Butyl 4-(Aminomethyl)Piperidine-1-Carboxylate
Piperidine-4-carbaldehyde is protected as its tert-butyl carbamate via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaHCO₃). Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride yields the aminomethyl derivative.

Step 2: Urea Formation
The aminomethyl intermediate reacts with thiophen-2-ylcarbamoyl chloride in dichloromethane (DCM) using triethylamine as a base. Alternatively, a safer approach employs 1,1'-carbonyldiimidazole (CDI) to activate the amine, followed by coupling with thiophen-2-amine.

Key Data :

ParameterConditionsYieldSource
Reductive aminationNaBH₃CN, MeOH, rt, 12h85%
Urea couplingCDI, DCM, 0°C→rt, 6h78%

Mitsunobu-Based Alkylation

Step 1: tert-Butyl 4-(Hydroxymethyl)Piperidine-1-Carboxylate
Piperidine-4-methanol is Boc-protected under standard conditions. The hydroxyl group is activated via mesylation (methanesulfonyl chloride, pyridine), yielding a mesylate intermediate.

Step 2: Nucleophilic Displacement
The mesylate undergoes substitution with thiophen-2-ylurea in dimethyl sulfoxide (DMSO) using cesium carbonate (Cs₂CO₃) at 120°C under microwave irradiation.

Key Data :

ParameterConditionsYieldSource
MesylationMsCl, pyridine, 0°C→rt, 16h91%
SubstitutionCs₂CO₃, DMSO, 120°C, 1h (microwave)60%

Palladium-Catalyzed Coupling

Step 1: tert-Butyl 4-(Iodomethyl)Piperidine-1-Carboxylate
The hydroxymethyl intermediate is converted to its iodide derivative using iodine and triphenylphosphine in imidazole.

Step 2: Buchwald-Hartwig Amination
The iodide reacts with thiophen-2-ylurea in the presence of palladium(II) acetate and XPhos ligand, yielding the target compound.

Key Data :

ParameterConditionsYieldSource
IodinationI₂, PPh₃, imidazole, rt, 4h75%
CouplingPd(OAc)₂, XPhos, dioxane, 100°C, 12h65%

Optimization and Challenges

Solvent and Base Selection

  • Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity in substitution reactions but may lead to side reactions at elevated temperatures.

  • Cs₂CO₃ outperforms K₂CO₃ in microwave-assisted reactions due to superior solubility and base strength.

Protecting Group Strategy

The tert-butyl carbamate group is stable under basic and nucleophilic conditions but requires acidic deprotection (e.g., HCl/dioxane) in final steps.

Urea Formation Side Reactions

Over-activation with CDI can lead to isocyanate formation, necessitating strict temperature control (0°C→rt).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Reductive aminationHigh selectivity, mild conditionsRequires hazardous cyanoborohydride75–85%
Mitsunobu alkylationRapid, microwave-compatibleHigh solvent polarity required50–60%
Palladium couplingVersatile for complex substratesCostly catalysts, oxygen-sensitive60–65%

Q & A

Q. What are the recommended synthetic routes for N-tert-butyl-4-({[(thiophen-2-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide?

The synthesis typically involves multi-step organic reactions, starting with the formation of the piperidine core followed by sequential functionalization. Key steps include:

  • Coupling reactions : Thiophene-2-carbamoyl groups are introduced via carbodiimide-mediated coupling (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF .
  • Purification : Chromatography (silica gel or HPLC) is critical for isolating intermediates and final products, especially due to the compound’s polar substituents .
  • Protection/deprotection : The tert-butyl carbamate group is often introduced early to protect the piperidine nitrogen, requiring acidic conditions (e.g., TFA) for removal .

Q. How is the structural characterization of this compound performed?

  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving stereochemistry and hydrogen-bonding networks .
  • Spectroscopic methods :
  • NMR : 1^1H and 13^13C NMR confirm substituent positions and purity. NOESY experiments can elucidate spatial arrangements of the piperidine and thiophene moieties .
  • IR : Validates the presence of carbamate (C=O stretch at ~1700 cm1^{-1}) and urea (N-H stretches at ~3300 cm1^{-1}) functional groups .
    • Mass spectrometry : High-resolution MS (HRMS-ESI or EI) confirms molecular weight and fragmentation patterns .

Q. What analytical techniques confirm purity and identity during synthesis?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typically required for biological testing) .
  • Melting point analysis : Sharp melting points (e.g., 180–185°C) indicate crystalline homogeneity .
  • Elemental analysis : Matches calculated vs. observed C, H, N, S percentages to validate stoichiometry .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity and stability?

  • Electron-withdrawing groups (EWGs) : The thiophene ring’s electron-rich nature enhances electrophilic substitution reactivity, while the tert-butyl carbamate’s EW effect stabilizes the piperidine nitrogen against oxidation .
  • Steric effects : The bulky tert-butyl group may hinder nucleophilic attack on the carbamate carbonyl, improving stability in aqueous media .
  • pH-dependent degradation : Urea and carbamate linkages are susceptible to hydrolysis under acidic/basic conditions, requiring stability studies in buffers (pH 1–9) .

Q. What strategies optimize synthetic yield in multi-step reactions?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while toluene minimizes side reactions in coupling steps .
  • Temperature control : Low temperatures (0–5°C) reduce epimerization during carbamate formation, while reflux (80–100°C) accelerates cyclization .
  • Catalyst selection : DMAP or HOBt enhances coupling efficiency in urea bond formation, reducing reaction time from 24h to 6h .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Assay standardization : Discrepancies in IC50_{50} values (e.g., 10 nM vs. 1 µM) may arise from variations in cell lines (HEK293 vs. HeLa) or enzyme sources. Validate using recombinant proteins and standardized protocols .
  • Structural analogs : Compare activity of derivatives (e.g., replacing thiophene with furan) to identify pharmacophore requirements .
  • Computational modeling : Molecular docking (AutoDock Vina) can reconcile conflicting binding data by simulating interactions with target receptors (e.g., kinase domains) .

Q. What are key considerations in designing derivatives for improved pharmacokinetics?

  • Lipophilicity : LogP values >3 may hinder solubility; introduce polar groups (e.g., hydroxyls) on the piperidine ring while maintaining tert-butyl for metabolic stability .
  • Metabolic hotspots : The thiophene ring’s susceptibility to CYP450 oxidation can be mitigated by fluorination or methyl substitution .
  • Bioisosteres : Replace urea with sulfonamide or triazole to enhance oral bioavailability without sacrificing target affinity .

Q. How can researchers address contradictions in enzyme inhibition mechanisms?

  • Kinetic assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, conflicting reports on ATPase inhibition may arise from assay pH or cofactor availability .
  • Mutagenesis studies : Introduce point mutations (e.g., K123A) in target enzymes to validate binding site hypotheses .
  • Cross-validation : Combine SPR (surface plasmon resonance) for binding affinity with functional assays (e.g., luciferase reporter) to confirm mechanism .

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